molecular formula C10H12O2 B1475467 3-(1-Hydroxycyclobutyl)-phenol CAS No. 1888730-77-5

3-(1-Hydroxycyclobutyl)-phenol

Cat. No. B1475467
M. Wt: 164.2 g/mol
InChI Key: NTHPBYWVERAULZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-(1-Hydroxycyclobutyl)-phenol” has been reported. For instance, a compound named “6-Chloro-5-[4-(1-Hydroxycyclobutyl)Phenyl]-1H-Indole-3-Carboxylic Acid (PF-06409577)” was synthesized as a part of a series of indole-3-carboxylic acid derivatives .

Scientific Research Applications

Aryl Hydrocarbon Hydroxylase Induction

Phenolic compounds have been studied for their role in the in vivo and in vitro induction of aryl hydrocarbon hydroxylase, an enzyme involved in the metabolism of polycyclic hydrocarbons across various mammalian tissues. This research underscores the significance of phenolic compounds in influencing enzyme levels in liver, lung, gastrointestinal tract, and kidney, demonstrating genetic differences in enzyme regulation (Nebert & Gelboin, 1969).

Antioxidative Activity

Phenolic metabolites isolated from Convolvulus dorycnium L. flowers, including new phenolic compounds, have shown significant antioxidative activity. This suggests the potential of phenolic compounds in contributing to antioxidative applications, providing a protective effect against oxidative stress (Nacef et al., 2010).

Environmental Remediation

Phenolic compounds have been explored for their utility in environmental remediation, particularly in the extraction of phenols from aqueous solutions using magnetic room temperature ionic liquids. This research highlights the potential of phenolic compounds in improving extraction processes and environmental clean-up efforts (Deng et al., 2011).

Antioxidant Properties and Potential Uses

The wide occurrence of phenolic compounds in plants and their antioxidant properties have been extensively studied, indicating their essential role in the human diet and potential for various industrial applications. The research emphasizes the diverse structures of phenolic compounds and their effects on antioxidant activity, suggesting potential uses in food preservation, pharmaceuticals, and nutraceuticals (Balasundram et al., 2006).

Polymerization Catalysts

Research into phenoxycycloalkylimine ligated zirconium complexes for ethylene polymerization indicates the relevance of phenolic compounds in the synthesis of low molecular weight polyethylenes with high efficiency. This application demonstrates the potential of phenolic compounds in polymer science, especially in catalyzing polymerization processes (Terao et al., 2006).

properties

IUPAC Name

3-(1-hydroxycyclobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,11-12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHPBYWVERAULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxycyclobutyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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